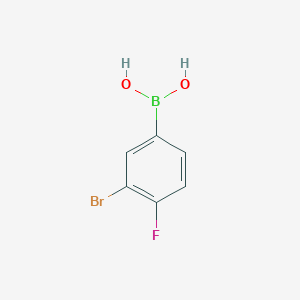

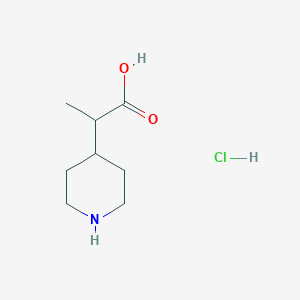

![molecular formula C13H23NO4 B1523336 1-{[(叔丁氧基)羰基]氨基}-3-甲基环己烷-1-羧酸 CAS No. 1305874-28-5](/img/structure/B1523336.png)

1-{[(叔丁氧基)羰基]氨基}-3-甲基环己烷-1-羧酸

描述

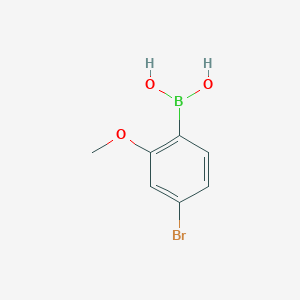

“1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid” is a compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds like this often involves multi-step organic reactions, starting from readily available substrates. The formation of the cyclohexane ring is followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H23NO4/c1-9-5-7-13 (8-6-9,10 (15)16)14-11 (17)18-12 (2,3)4/h9H,5-8H2,1-4H3, (H,14,17) (H,15,16)/t9-,13- . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound is likely to undergo reactions typical of carboxylic acids and amines . For instance, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

As mentioned earlier, the compound is a powder that is stored at room temperature . It has a molecular weight of 257.33 .科学研究应用

Peptide Synthesis

Protected amino acids like this compound are pivotal in the synthesis of peptides. They prevent unwanted side reactions and help in the step-wise construction of peptide chains. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be removed under mild acidic conditions, making it suitable for synthesizing sensitive peptide sequences .

Dipeptide Synthesis

This compound has been used in the formation of dipeptides using ionic liquids derived from Boc-protected amino acids. These ionic liquids serve as both the reactant and the reaction medium, providing a controlled environment for peptide bond formation .

Chiral Separation

In the field of drug discovery, the chiral separation of amino acid derivatives is crucial. This compound can be involved in the process of separating enantiomers, which is essential for the production of enantiomerically pure pharmaceuticals .

Nanotechnology

Carboxylic acid derivatives are used in nanotechnology for surface modification of materials like carbon nanotubes. This enhances their properties and makes them suitable for creating advanced polymer nanomaterials .

Organic Synthesis

The Boc-protected amino acid can act as an intermediate in various organic synthesis reactions. Its protected groups allow for selective reactions to occur, which is beneficial in complex organic synthesis pathways .

Medicinal Chemistry

In medicinal chemistry, protected amino acids are used to develop new drug molecules. The Boc group in particular is useful for synthesizing drug candidates with peptide-like structures, which can lead to the discovery of new therapeutics .

Analytical Chemistry

The study of N-tert-Butoxycarbonyl Anhydride formation uses derivatives like this compound to understand reaction mechanisms. This knowledge is applied in analytical chemistry to predict and control chemical reactions .

Ionic Liquid Applications

Boc-protected amino acid ionic liquids have unique properties that make them suitable for applications such as solvents and catalysts in chemical reactions. Their ability to dissolve a wide range of materials and conduct electricity makes them valuable in both research and industrial settings .

作用机制

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid involves several steps. The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Biochemical Pathways

Compounds with similar structures are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines . Therefore, future research could explore novel methods for adding and removing the Boc group, or investigate new applications of this compound in the synthesis of complex organic molecules.

属性

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVQBGLLJNVDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

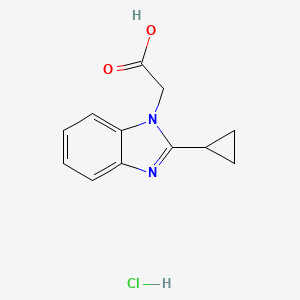

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)

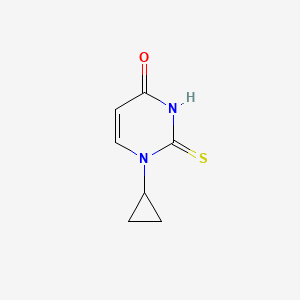

![{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1523274.png)